molecular formula C23H25ClN5NaO5 B1668496 Cgp 35949 CAS No. 111130-13-3

Cgp 35949

Cat. No.: B1668496
CAS No.: 111130-13-3
M. Wt: 509.9 g/mol
InChI Key: CJDFUZGGLMRUHB-UHFFFAOYSA-M
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Description

Cgp 35949 is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cgp 35949 typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the phenoxy intermediate: This involves the reaction of 4-acetyl-3-hydroxy-2-n-propylphenol with a suitable alkylating agent to introduce the propoxy group.

    Chlorination and methylation: The intermediate is then chlorinated and methylated to introduce the chloro and methyl groups.

    Tetrazole ring formation: The final step involves the formation of the tetrazole ring through a cyclization reaction with an appropriate azide source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Cgp 35949 can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while substitution of the chloro group can introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in areas such as anti-inflammatory or anticancer research.

    Industry: Its reactivity and functional groups make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Cgp 35949 involves its interaction with specific molecular targets. The tetrazole ring and phenoxy group are likely to play key roles in its binding to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cgp 35949 stands out due to its combination of functional groups and the presence of the tetrazole ring, which is less common in similar compounds. This unique structure may confer distinct reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

111130-13-3

Molecular Formula

C23H25ClN5NaO5

Molecular Weight

509.9 g/mol

IUPAC Name

sodium;N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-2-methylphenyl]-1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carboxamide

InChI

InChI=1S/C23H26ClN5O5.Na/c1-4-6-16-19(8-7-15(14(3)30)21(16)31)33-9-5-10-34-20-12-18(13(2)11-17(20)24)25-23(32)22-26-28-29-27-22;/h7-8,11-12H,4-6,9-10H2,1-3H3,(H3,25,26,27,28,29,30,31,32);/q;+1/p-1

InChI Key

CJDFUZGGLMRUHB-UHFFFAOYSA-M

SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Cl.[Na+]

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Cl.[Na+]

Appearance

Solid powder

111130-13-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CGP 35949
CGP-35949
N-(3-(3-(4-acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-chloro-6-methylphenyl)-1H-tetrazole-5-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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